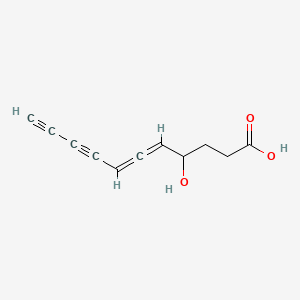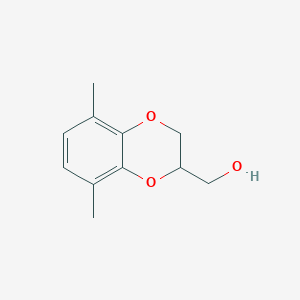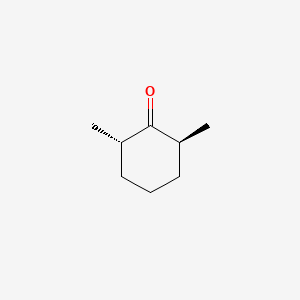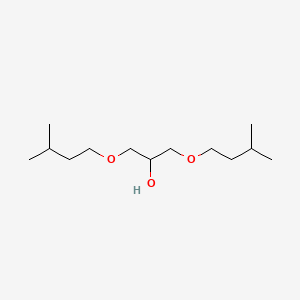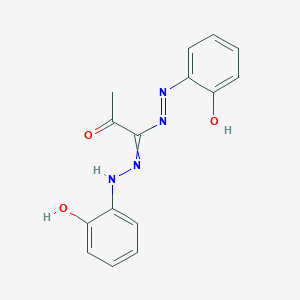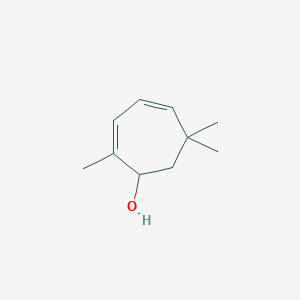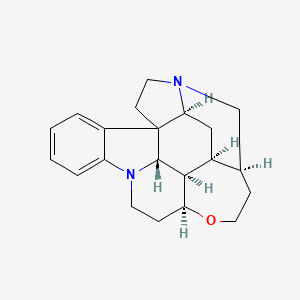![molecular formula C13H25NO3 B14743777 [1-(Dibutylamino)-1-oxopropan-2-yl] acetate CAS No. 6288-19-3](/img/structure/B14743777.png)
[1-(Dibutylamino)-1-oxopropan-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Dibutylamino)-1-oxopropan-2-yl] acetate: is an organic compound with the molecular formula C11H21NO3 It is an ester derivative of 1-(dibutylamino)-1-oxopropan-2-ol and acetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dibutylamino)-1-oxopropan-2-yl] acetate typically involves the esterification of 1-(dibutylamino)-1-oxopropan-2-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(Dibutylamino)-1-oxopropan-2-yl] acetate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential as a biochemical probe in enzyme-catalyzed reactions.
- Studied for its interactions with biological membranes and proteins.
Medicine:
- Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of coatings, adhesives, and plasticizers.
Mecanismo De Acción
The mechanism of action of [1-(Dibutylamino)-1-oxopropan-2-yl] acetate involves its hydrolysis to release 1-(dibutylamino)-1-oxopropan-2-ol and acetic acid. This hydrolysis can be catalyzed by esterases or acidic conditions. The released 1-(dibutylamino)-1-oxopropan-2-ol can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to biological effects.
Comparación Con Compuestos Similares
1-(Dimethylamino)-1-oxopropan-2-yl acetate: Similar structure but with dimethylamino group instead of dibutylamino.
1-(Diethylamino)-1-oxopropan-2-yl acetate: Contains a diethylamino group instead of dibutylamino.
1-(Dipropylamino)-1-oxopropan-2-yl acetate: Features a dipropylamino group instead of dibutylamino.
Uniqueness:
- The presence of the dibutylamino group in [1-(Dibutylamino)-1-oxopropan-2-yl] acetate imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
- Compared to its dimethyl, diethyl, and dipropyl analogs, the dibutyl derivative may exhibit different solubility, stability, and biological activity profiles, making it a distinct compound of interest for various applications.
Propiedades
Número CAS |
6288-19-3 |
|---|---|
Fórmula molecular |
C13H25NO3 |
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
[1-(dibutylamino)-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C13H25NO3/c1-5-7-9-14(10-8-6-2)13(16)11(3)17-12(4)15/h11H,5-10H2,1-4H3 |
Clave InChI |
FCKCOYRIFOWGCE-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)C(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine](/img/structure/B14743697.png)
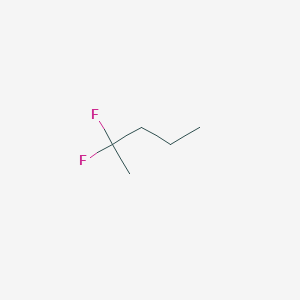
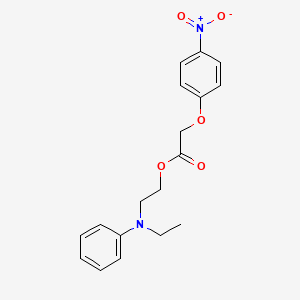

![N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14743714.png)
![1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B14743725.png)
